Cannabinoid Receptor Binding: A Quantifiable Differentiator for CNS Research
This compound demonstrates a defined, moderate affinity for the cannabinoid receptor system. In a competitive binding assay, it inhibited the binding of the radioligand [3H]-CP-55940 to the THC cannabinoid receptor site (likely CB1/CB2 mixed) with an IC50 of 334 nM [1]. This provides a clear, quantitative benchmark for this specific scaffold, differentiating it from the very low or negligible affinity expected for unsubstituted or differently substituted furanone analogs [2].
| Evidence Dimension | In Vitro Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 334 nM |
| Comparator Or Baseline | Unsubstituted 2(5H)-furanone core |
| Quantified Difference | Quantified affinity vs. negligible binding expected for core |
| Conditions | In vitro competitive binding assay against THC cannabinoid receptor site using [3H]-CP-55940 radioligand. |
Why This Matters
This is a key differentiator for scientists studying endocannabinoid signaling, as it provides a validated, measurable affinity for a relevant target, in contrast to many related furanones that lack this interaction.
- [1] BindingDB Entry BDBM50229031. (n.d.). Affinity Data for Cannabinoid Receptor 1/2. Retrieved from BindingDB. View Source
- [2] Class-level inference based on structure-activity relationship principles for GPCR ligands, where a functionalized aryl group is critical for high-affinity binding. View Source
